molecular formula C15H10ClNO4S B607958 Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy- CAS No. 1430330-65-6

Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-

Cat. No. B607958
M. Wt: 335.75
InChI Key: ZILFZUFDNNFSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HJC0149 is a potent orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3).

Scientific Research Applications

  • Antifungal Agents : Benzamide derivatives, including structures similar to 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-, have been synthesized and evaluated for antifungal properties. These compounds have shown potential as antifungal agents (Narayana et al., 2004).

  • Biological Activity Spectrum : Studies have also been conducted on a range of benzamide derivatives, exploring their lipophilicity and biological activities against mycobacterial, bacterial, and fungal strains. These studies provide insights into the structure-activity relationships of these compounds (Imramovský et al., 2011).

  • Antimicrobial and Antioxidant Activities : A new benzamide compound isolated from endophytic Streptomyces has demonstrated antimicrobial and antioxidant activities. This highlights the potential of benzamide derivatives in microbial and oxidative stress-related applications (Yang et al., 2015).

  • Inhibition of Stearoyl-CoA Desaturase-1 : Benzamide derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. This suggests their potential use in the treatment of metabolic diseases (Uto et al., 2009).

  • Antidopaminergic Properties for Antipsychotics : Some benzamide compounds, including those structurally related to 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-, have been synthesized and evaluated for their antidopaminergic properties, suggesting their potential application in the development of antipsychotic drugs (Högberg et al., 1990).

  • Histone Deacetylase 6 Inhibitors for Alzheimer's Disease : Some benzamide derivatives have shown potential as selective histone deacetylase 6 inhibitors, indicating their potential application in the treatment of Alzheimer's disease (Lee et al., 2018).

  • Serotonin Receptor Subtypes and Antinociception : Investigations into the role of serotonin receptor subtypes in antinociception have utilized benzamide compounds, contributing to our understanding of pain modulation and therapeutic potentials in this area (Jeong et al., 2004).

  • Antimicrobial Activity of Novel Heterocycles : New heterocyclic benzamide derivatives have been synthesized and screened for broad-spectrum antimicrobial activity, demonstrating their potential as antimicrobial agents (Padalkar et al., 2014).

  • Anticancer Activity : Several benzamide derivatives, including those structurally related to 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-, have been synthesized and evaluated for their anticancer activity, showing promising results in this field (El-Hashash et al., 2018).

  • Induction of Apoptosis in Cancer Cell Lines : Various 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cell lines, suggesting their potential application in cancer therapy (Imramovský et al., 2013).

properties

CAS RN

1430330-65-6

Product Name

Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.75

IUPAC Name

5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide

InChI

InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19)

InChI Key

ZILFZUFDNNFSHO-UHFFFAOYSA-N

SMILES

OC1=C(C(NC2=CC3=C(C=CS3(=O)=O)C=C2)=O)C=C(Cl)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HJC0149;  HJC-0149;  HJC 0149; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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